molecular formula C9H14O3 B8638560 3,3-Diethyloxane-2,6-dione CAS No. 143096-21-3

3,3-Diethyloxane-2,6-dione

Cat. No.: B8638560
CAS No.: 143096-21-3
M. Wt: 170.21 g/mol
InChI Key: GBRQDTCDGAOVHB-UHFFFAOYSA-N
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Description

3,3-Diethyloxane-2,6-dione is a cyclic diketone derivative characterized by a six-membered oxane ring with two ketone groups at positions 2 and 6, and two ethyl substituents at position 2. Its molecular formula is C₈H₁₂O₃, with a molecular weight of 156.18 g/mol. The ethyl groups at position 3 likely enhance steric effects and lipophilicity compared to simpler diones, influencing reactivity and solubility .

Properties

CAS No.

143096-21-3

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

3,3-diethyloxane-2,6-dione

InChI

InChI=1S/C9H14O3/c1-3-9(4-2)6-5-7(10)12-8(9)11/h3-6H2,1-2H3

InChI Key

GBRQDTCDGAOVHB-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(=O)OC1=O)CC

Origin of Product

United States

Comparison with Similar Compounds

3-Benzyloxane-2,6-dione (CAS: 112635-23-1)

  • Molecular Formula : C₁₂H₁₂O₃
  • Key Features: Features a benzyl substituent at position 3 instead of ethyl groups.
  • Applications : Used as an intermediate in organic synthesis, particularly in heterocyclic chemistry .

Ergostane-3,6-dione and Stigmastane-3,6-dione

  • Molecular Formulas : C₂₈H₄₄O₂ (ergostane) and C₂₉H₄₆O₂ (stigmastane)
  • Key Features : Steroid-derived diketones with fused tetracyclic backbones. These compounds are identified in plant extracts (e.g., rice straw) and participate in sterol biosynthesis pathways.

Cyclohexane-1,2-diones (e.g., Camphorquinone)

  • Molecular Formula: C₁₀H₁₄O₂ (camphorquinone)
  • Key Features: Bicyclic diketones with rigid fused-ring systems. Camphorquinone exhibits strong UV absorption and is used as a photoinitiator in dental resins.
  • Applications : Key in photopolymerization and organic electronics .

Functional Analogues

Benzoacridine-5,6-dione Derivatives

  • Key Features: Fused aromatic systems with two ketone groups. These compounds exhibit strong antiproliferative activity (IC₅₀: 5.4–47.99 μM in MCF-7 cells) due to their ortho-quinone moieties, which generate reactive oxygen species (ROS) .
  • Synthesis : Formed via nucleophilic attack on intermediates like 3-(4-hydroxybenzylidene)naphthalene-1,2,4(3H)-trione, with steric hindrance influencing product distribution .

Purine-2,6-dione Derivatives (e.g., Etophylline)

  • Molecular Formula : C₉H₁₂N₄O₃ (Etophylline)
  • Key Features : Xanthine-based diones with vasodilatory and antiasthmatic properties. Derivatives like 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-purine-2,6-dione show significant pulmonary vasodilation (e.g., compound 8 with dichloro substituents, surpassing standard drug Cilostazol) .
  • Synthesis : Prepared via reactions of theophylline with chloroacetyl chloride and piperazine, followed by functionalization with aromatic amines .

Data Tables

Table 1: Structural and Functional Comparison of Dione Derivatives

Compound Molecular Formula Key Structural Features Applications/Activities References
3,3-Diethyloxane-2,6-dione C₈H₁₂O₃ Oxane ring, 3,3-diethyl substituents Hypothesized: Organic synthesis -
3-Benzyloxane-2,6-dione C₁₂H₁₂O₃ Benzyl group at position 3 Heterocyclic synthesis intermediate
Ergostane-3,6-dione C₂₈H₄₄O₂ Steroid backbone, fused rings Plant biochemistry
Benzoacridine-5,6-dione Varies Fused aromatic system, ortho-quinone Antiproliferative agents (IC₅₀ ~5 μM)
Etophylline C₉H₁₂N₄O₃ Xanthine core, purine-2,6-dione Vasodilation, antiasthmatic

Table 2: Key Research Findings

Compound Class Notable Activity/Property Mechanism/Notes References
Benzoacridine-5,6-diones Antiproliferative (MCF-7 cells) ROS generation via ortho-quinone moieties
Purine-2,6-diones Vasodilation (EC₅₀ < 10 μM) Phosphodiesterase 3 inhibition
Cyclohexane-1,2-diones Photoinitiation (λ_max ~450 nm) UV-induced radical formation

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